Tert-butyl 1-hydroxy-2-phenylpropan-2-ylcarbamate

Description

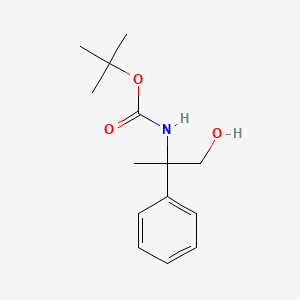

Tert-butyl 1-hydroxy-2-phenylpropan-2-ylcarbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a hydroxyl substituent at position 1, and a phenyl-substituted propan-2-yl backbone.

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-14(4,10-16)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3,(H,15,17) |

InChI Key |

MVDFBALZSVARMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpropanol derivative. The reaction is often catalyzed by palladium-based catalysts and conducted under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of biochemical assays and probes .

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its pharmacokinetic and pharmacodynamic properties .

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-2-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tert-butyl 1-hydroxy-2-phenylpropan-2-ylcarbamate with structurally or functionally related compounds, focusing on molecular properties, biological interactions, and experimental findings.

Structural Analogues

2.1.1 Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Key Features : Pyrrolidine ring, hydroxymethyl group, and 4-methoxyphenyl substituent.

- Comparison: The hydroxymethyl group in this compound enhances solubility compared to the hydroxyl group in the target compound, which may influence membrane permeability.

2.1.2 tert-Butyl [(1S)-1-phenylprop-2-en-1-yl]imidocarbonate ()

- Molecular Formula: C₁₄H₁₇NO₂

- Molecular Weight : 233.14 g/mol

- LogP : 3.83

- Key Features : Allyl group, phenyl ring, and imidocarbonate moiety.

- Comparison :

2.1.3 Tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate ()

- Molecular Formula : C₂₅H₃₁N₅O₄

- Molecular Weight : 465.54 g/mol

- Key Features : Indole moiety, hydrazinyl group, and multi-substituted carbamate.

- Comparison: The indole group enables π-π stacking interactions, which are absent in the target compound.

Functional Analogues

2.2.1 2(3)-tert-Butyl-4-hydroxyanisole (BHA) ()

- Molecular Formula : C₁₁H₁₆O₂

- Key Features: Phenolic hydroxyl group, tert-butyl substituent.

- Comparison :

- BHA’s tert-butyl group and hydroxyl moiety mirror the functional groups in the target compound. However, BHA’s methoxy group increases its antioxidant capacity, as demonstrated by its ability to elevate glutathione S-transferase (GST) activity (5- to 10-fold in mice) and epoxide hydratase activity (11-fold in mice) .

- The target compound lacks the methoxy group, which may limit its enzyme-inducing effects but enhance its specificity for other targets.

2.2.2 Ethoxyquin ()

- Molecular Formula: C₁₄H₁₉NO

- Key Features: Quinoline backbone, ethoxy group.

- Comparison: Ethoxyquin’s quinoline ring system enables distinct hydrophobic interactions compared to the phenylpropan-2-yl group in the target compound. Both compounds induce GST activity, but ethoxyquin’s effects are less pronounced than BHA’s, suggesting structural nuances in enzyme modulation .

Data Table: Comparative Analysis

Research Findings and Implications

- Enzyme Interactions: BHA and ethoxyquin demonstrate that tert-butyl-containing compounds can significantly upregulate detoxifying enzymes like GST and epoxide hydratase.

- Structural-Activity Relationships : The hydroxyl group in the target compound may reduce its LogP compared to BHA or ethoxyquin, favoring aqueous environments but limiting membrane penetration.

- Synthetic Utility : Analogues like those in and highlight the versatility of tert-butyl carbamates in drug discovery, particularly for protecting amine groups during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.